molecular formula C17H14Cl2N2O3 B11021974 3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11021974
M. Wt: 365.2 g/mol
InChI Key: SAIMEUMTDUEAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a quinazolin-4(3H)-one core substituted with 6,7-dimethoxy groups and a 2,6-dichlorobenzyl moiety at position 3. Quinazolinones are a privileged scaffold in medicinal chemistry due to their diverse biological activities, including neuroprotective, antimicrobial, and anti-inflammatory effects . This compound has been specifically investigated for its cerebroprotective properties in models of cerebral ischemia, demonstrating efficacy in reducing brain necrosis and improving cognitive function in preclinical studies . Its structural features, such as the dimethoxy groups, may enhance blood-brain barrier penetration, while the 2,6-dichlorobenzyl substituent could contribute to target binding specificity.

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H14Cl2N2O3/c1-23-15-6-10-14(7-16(15)24-2)20-9-21(17(10)22)8-11-12(18)4-3-5-13(11)19/h3-7,9H,8H2,1-2H3

InChI Key

SAIMEUMTDUEAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride and 6,7-dimethoxyquinazolin-4(3H)-one.

    Nucleophilic Substitution: The 2,6-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with 6,7-dimethoxyquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.

    Substitution: The compound can undergo substitution reactions at the benzyl or methoxy positions using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is being explored as a lead compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Compound 4l

  • Structure : Features bis(4-methoxyphenyl) substituents instead of the dichlorobenzyl and dimethoxy groups.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, highlighting a divergent synthetic approach compared to the target compound’s likely alkylation or condensation routes .
  • Bioactivity : While its biological activity remains unspecified, the methoxyphenyl groups may influence solubility and metabolic stability.

3i, 3j, 3k (Neuroprotective Quinazolinones)

  • Structure: Share the 6,7-dimethoxyquinazolinone core but differ in the substituent at position 3 (e.g., neuroactive amino acids or dipeptides).
  • Bioactivity : Demonstrated cerebroprotective activity comparable to ethylmethylhydroxypyridine succinate, a standard neuroprotectant. In rat models of cerebral ischemia, these compounds reduced brain necrosis by 25–32% and improved Y-maze test performance by 18–24% .

Dichlorobenzyl-Substituted Analogues in Other Scaffolds

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid

  • Structure: An amino acid with a 2,6-dichlorobenzyl group.
  • Bioactivity : Inhibits collagenase with an IC50 comparable to its 2,4-dichloro analogue. Docking studies reveal a hydrogen bond (1.961 Å) with Gln215 and π-π interactions (4.249 Å) with Tyr201, suggesting the 2,6-substitution optimizes binding .

Functional Analogues with Neuroprotective Activity

Ethylmethylhydroxypyridine Succinate

  • Structure: A non-quinazolinone neuroprotectant.
  • Bioactivity: Reduces oxidative stress and improves cerebral blood flow. In preclinical studies, the target quinazolinone matched its efficacy in mitigating ischemic damage .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Core Structure Substituents Key Bioactivity Efficacy/IC50 Key Interactions Reference
3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolinone Quinazolinone 6,7-dimethoxy, 2,6-dichlorobenzyl Cerebroprotection 25–32% necrosis reduction Not specified
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Amino acid 2,6-dichlorobenzyl Collagenase inhibition IC50 ~1.5 µM H-bond (1.961 Å)
Compound 4l Quinazolinone Bis(4-methoxyphenyl) Undisclosed N/A Suzuki coupling product
Ethylmethylhydroxypyridine succinate Pyridine derivative Hydroxypyridine, succinate Neuroprotection Comparable to target N/A

Table 2: Impact of Dichlorobenzyl Substitution Patterns

Substituent Position Compound Class Target Protein Binding Affinity (ΔG, kcal/mol) Key Interactions
2,6-Dichlorobenzyl Quinazolinone/Amino acid Collagenase/CNS targets –6.5 (amino acid) Optimized H-bond/π-π interactions
2,4-Dichlorobenzyl Amino acid Collagenase –6.4 Longer H-bond (2.202 Å)

Biological Activity

3-(2,6-Dichlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a dichlorobenzyl group and methoxy substituents, contribute to its potential therapeutic applications.

The molecular characteristics of this compound are summarized in the following table:

PropertyValue
Molecular Formula C17H14Cl2N2O3
Molecular Weight 365.2 g/mol
IUPAC Name 3-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one
InChI Key SAIMEUMTDUEAAX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that this compound can inhibit certain enzymes by binding to their active sites. This inhibition can modulate various biological processes such as:

  • Cell Proliferation : The compound may impact cell growth and division.
  • Apoptosis : It potentially influences programmed cell death pathways.
  • Inflammation : The compound may exhibit anti-inflammatory properties by modulating inflammatory mediators.

Antihypertensive Effects

Research has highlighted the vasodilative properties of quinazolinone derivatives, including this compound. A study demonstrated that related compounds exhibited significant vasodilative effects on isolated rat mesenteric arterial rings induced by potassium chloride (KCl), suggesting potential applications in treating hypertension .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. The compound is believed to exhibit cytotoxic effects against various cancer cell lines. Molecular docking studies have shown that it can effectively bind to target proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives:

  • Vasodilative Activity :
    • A series of quinazolinone compounds were synthesized and evaluated for their vasodilative effects. Compounds similar to this compound displayed significant reductions in both diastolic and systolic blood pressure in spontaneously hypertensive rats (SHR) upon oral administration .
  • Anticancer Activity :
    • A study employing molecular docking analysis suggested that quinazoline derivatives could act as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.